molecular formula C14H15F3N6O2 B12260786 N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide

N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide

Cat. No.: B12260786
M. Wt: 356.30 g/mol
InChI Key: HFGMPWFJDRPAKG-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a cyclopropyl group, a trifluoromethyl group, and a triazolopyridazine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Properties

Molecular Formula

C14H15F3N6O2

Molecular Weight

356.30 g/mol

IUPAC Name

N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide

InChI

InChI=1S/C14H15F3N6O2/c15-14(16,17)13-20-19-10-3-4-11(21-23(10)13)22-5-6-25-9(7-22)12(24)18-8-1-2-8/h3-4,8-9H,1-2,5-7H2,(H,18,24)

InChI Key

HFGMPWFJDRPAKG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as piperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques. These methods can include microwave-assisted synthesis to enhance reaction rates and yields. The use of automated synthesizers and continuous flow reactors can also streamline the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Piperidine, triethylamine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

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